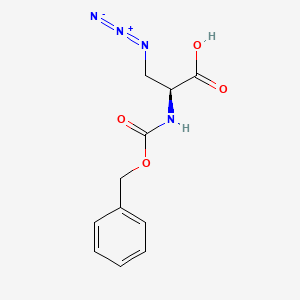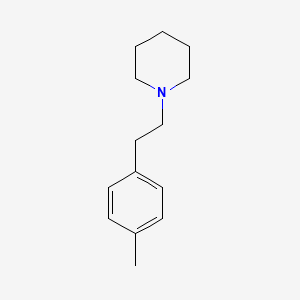
1-(4-Methylphenethyl)piperidine
Vue d'ensemble
Description
1-(4-Methylphenethyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastric Antisecretory Agents : A study discusses a compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from a structure containing elements common to anticholinergics, showing potential as a nonanticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).
Research Chemicals and Drug Discovery : Another paper discusses the structural diversity of the 1,2-diphenylethylamine template, including compounds like diphenidine and 2-methoxydiphenidine, associated with N-methyl-D-aspartate (NMDA) receptor antagonist activity. These compounds pose both analytical challenges and potential in drug discovery (McLaughlin et al., 2016).
Sigma Receptor Binding and Antiproliferative Activity : Research focusing on various methylpiperidines, including 4-Methyl derivative compounds, demonstrates their potential as sigma(1) ligands with implications in tumor research and therapy (Berardi et al., 2005).
Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Anti-inflammatory Agents : A novel piperidine compound, DTCM-glutarimide, synthesized from the antibiotic 9-methylstreptimidone, shows potential as an anti-inflammatory agent, inhibiting macrophage activation and prolonging graft survival in mice (Takeiri et al., 2011).
Antimycobacterial Activity : A study describes the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, demonstrating potential as antimycobacterial agents (Kumar et al., 2008).
Propriétés
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQOVOPGCUKSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


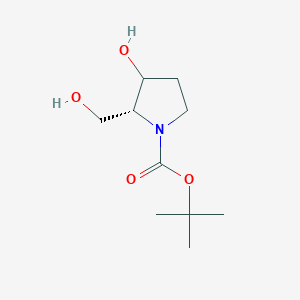
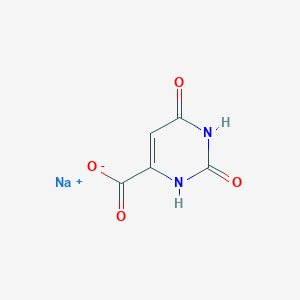
![(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one](/img/structure/B7908534.png)
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-[[4-(3-piperidin-1-ylpropoxy)phenyl]methoxy]-3,4-dihydronaphthalen-1-one](/img/structure/B7908539.png)
![2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B7908543.png)

![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)
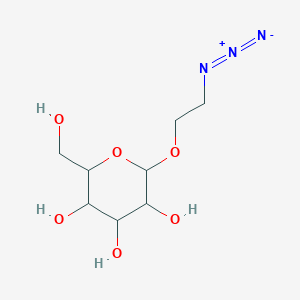
![5-[(2R,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908576.png)
![5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908583.png)



